1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features a pyrrolo[2,3-b]pyridine core substituted with bromophenylsulfonyl, chloro, and nitro groups
Mechanism of Action
Biochemical Pathways
Given its structural features, it might be involved in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst .
Preparation Methods
The synthesis of 1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Chlorination: Introduction of the chloro group using chlorinating agents such as thionyl chloride.
Sulfonylation: Attachment of the bromophenylsulfonyl group using sulfonyl chlorides in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Reduction reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation reactions: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Common reagents used in these reactions include nitric acid, thionyl chloride, hydrogen gas, and various bases and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal chemistry: The compound may be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving its molecular targets.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-chloro-5-nitropyrrolo[2,3-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClN3O4S/c14-8-1-3-9(4-2-8)23(21,22)17-6-5-10-12(15)11(18(19)20)7-16-13(10)17/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBWZJPKJXWKGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N2C=CC3=C(C(=CN=C32)[N+](=O)[O-])Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154942 | |
Record name | 1-[(4-Bromophenyl)sulfonyl]-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429309-33-0 | |
Record name | 1-[(4-Bromophenyl)sulfonyl]-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429309-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Bromophenyl)sulfonyl]-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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